![molecular formula C6H9BF3KO2 B2942698 Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide CAS No. 1795770-78-3](/img/structure/B2942698.png)

Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium is a soft, silvery-white metal, which is a member of the alkali metals group. It is highly reactive and never occurs free in nature .

Synthesis Analysis

Potassium can be isolated through various methods, one of which is electrolysis, a method invented by Sir Humphry Davy .Chemical Reactions Analysis

Potassium is very reactive. It reacts vigorously with oxygen and water. The reaction with water produces potassium hydroxide and hydrogen gas .Physical And Chemical Properties Analysis

Potassium is a soft, silvery-white metal with a melting point of 63°C (145°F) and a boiling point of 770°C (1,420°F). Its density is 0.862 grams per cubic centimeter .Scientific Research Applications

Organic Synthesis and Catalysis

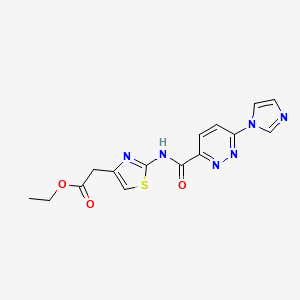

Potassium trifluoro(organo)borates serve as highly stable organoboron derivatives offering new perspectives in organic chemistry. Their reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals has proven to be more efficient than boronic acids or esters in numerous reactions. Such attributes make them valuable for the preparation and reactivity of ate complexes in organic synthesis processes (Darses & Genêt, 2003). Moreover, potassium organotrifluoroborates have been utilized in rhodium-catalyzed asymmetric 1,4-additions to enones, demonstrating high yields and enantioselectivities, which underscores their utility in producing chiral molecules (Pucheault, Darses & Genêt, 2002).

Battery Technology

In the realm of materials science, potassium trifluoro(organo)borates are investigated for their potential in battery technology. A study on low-cost, high-energy potassium cathodes highlights the use of potassium in battery electrodes, proposing a cyanoperovskite as a potassium cathode due to its high theoretical specific capacity and environmentally friendly components, showcasing the potential of potassium-based materials in large-scale electricity storage applications (Xue et al., 2017).

Plant Growth and Stress Tolerance

Potassium plays a critical role in plant growth and responses to abiotic stresses. It is a vital nutrient for plant physiology, impacting protein synthesis, carbohydrate metabolism, and enzyme activation. Potassium enhances abiotic stress tolerance in plants, including salt and drought stress, by regulating stomatal opening and maintaining ion homeostasis. It also boosts antioxidant defense against oxidative stress under environmental adversities. The importance of potassium in improving plant resilience to various stresses highlights the need for further research to elucidate the molecular mechanisms behind potassium-induced stress tolerance (Hasanuzzaman et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1/b5-4+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUUBOSDYCAQP-FXRZFVDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=CC(=O)OCC)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C(=C/C(=O)OCC)/C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)

![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)

![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)

![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)

![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)